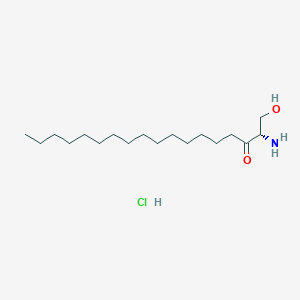

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

概要

説明

It is an intermediate in the biosynthesis of C18 ceramide (d18:1/18:0), a crucial component in the sphingolipid metabolic pathway . This compound is significant in biochemical research due to its role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is synthesized through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyl transferase (SPT) . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pH, and the concentration of reactants, to achieve high yield and purity .

化学反応の分析

Types of Reactions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group .

科学的研究の応用

Chemical Applications

Synthesis of Sphingolipids:

- This compound serves as a precursor in the synthesis of complex sphingolipids and ceramides, which are vital for maintaining cellular structure and function. The primary synthetic route involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) .

Reactivity:

- 2S-amino-1-hydroxy-3-octadecanone can undergo various chemical reactions:

- Oxidation: Converts hydroxyl groups to carbonyls.

- Reduction: Reduces carbonyls back to hydroxyls.

- Substitution: Amino and hydroxyl groups can participate in substitution reactions to form derivatives .

Biological Applications

Cell Signaling:

- The compound is integral to the sphingolipid metabolic pathway, influencing critical cellular processes such as growth, differentiation, and apoptosis. It acts as a precursor to ceramides, which are involved in signaling pathways that regulate these processes .

Therapeutic Research:

- There is ongoing research into its potential therapeutic applications for diseases related to sphingolipid metabolism disorders. These include conditions like cancer and neurodegenerative diseases where sphingolipid dysregulation is implicated .

Medical Applications

Potential Drug Development:

- Due to its role in cellular signaling and membrane integrity, 2S-amino-1-hydroxy-3-octadecanone is being studied for its potential use in drug formulations targeting metabolic disorders related to sphingolipid metabolism .

Cosmetic Industry:

- Its bioactive properties make it a candidate for inclusion in cosmetic formulations, particularly those aimed at skin health due to its role in maintaining cell membrane integrity .

Industrial Applications

Production of Sphingolipid-based Products:

- The compound is utilized in the production of various sphingolipid-based products within the pharmaceutical and cosmetic industries. Its stability and reactivity make it suitable for large-scale industrial applications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Precursor in the synthesis of sphingolipids and ceramides; versatile reactivity for derivatives |

| Biology | Role in cell signaling; influences growth, differentiation, apoptosis |

| Medicine | Potential therapeutic applications for metabolic disorders; drug formulation studies |

| Industry | Used in cosmetic formulations and production of sphingolipid-based products |

Case Studies

-

Sphingolipid Metabolism Disorders:

Research has shown that targeting the sphingolipid pathway with compounds like 2S-amino-1-hydroxy-3-octadecanone can potentially ameliorate symptoms associated with metabolic disorders linked to sphingolipid dysregulation. -

Ceramide Synthesis Studies:

Studies focusing on ceramide synthesis have demonstrated that manipulating levels of this compound can influence cellular responses to stress and apoptosis, highlighting its potential therapeutic implications.

作用機序

The compound exerts its effects by participating in the sphingolipid metabolic pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyl transferase. This intermediate then undergoes further enzymatic reactions to form C18 ceramide, which plays a crucial role in cellular signaling and apoptosis .

類似化合物との比較

Similar Compounds

3-keto sphinganine-d7 (d180, HCl salt): A deuterated analog used in research for tracing metabolic pathways.

D-erythro-Dihydrosphingosine: Another sphingolipid involved in similar metabolic pathways.

Phytosphingosine hydrochloride: A sphingolipid with similar structural features but different biological functions.

Uniqueness

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role as an intermediate in the biosynthesis of C18 ceramide. Its structural features and reactivity make it a valuable tool in biochemical research .

生物活性

Overview

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is a complex sphingolipid with the molecular formula . It plays a pivotal role in the biosynthesis of ceramides, which are essential components of cell membranes and are crucial for various biological processes, including cell signaling, growth, differentiation, and apoptosis regulation.

Target Pathway : The primary target of 2S-amino-1-hydroxy-3-octadecanone is the sphingolipid metabolic pathway. It acts as an intermediate in the synthesis of ceramide through the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound.

Biochemical Pathways : The compound influences several cellular processes by participating in the biosynthesis of complex sphingolipids. This action affects cell signaling pathways that regulate critical functions such as growth, differentiation, and programmed cell death (apoptosis).

Cellular Effects

The biological activity of 2S-amino-1-hydroxy-3-octadecanone manifests through various cellular effects:

- Cell Growth and Differentiation : By serving as a precursor to ceramides, this compound regulates cellular growth and differentiation.

- Apoptosis Regulation : It influences apoptotic pathways by modulating ceramide levels, which are known to induce apoptosis under certain conditions.

Research Findings

Recent studies have highlighted the significance of 2S-amino-1-hydroxy-3-octadecanone in various research contexts:

Table 1: Comparative Analysis of Sphingolipid Metabolism

| Compound Name | Molecular Formula | Role in Sphingolipid Metabolism |

|---|---|---|

| 2S-amino-1-hydroxy-3-octadecanone | C18H38ClNO2 | Precursor to ceramide |

| Ceramide | C18H37NO2 | Essential for membrane integrity |

| Sphinganine | C18H37NO | Precursor to ceramide; lacks hydroxyl group |

| Dihydroceramide | C18H37NO2 | Involved in signaling pathways |

Case Study 1: Role in Cancer Research

Research has indicated that manipulating sphingolipid metabolism can influence cancer cell behavior. A study demonstrated that increasing levels of ceramide through the administration of 2S-amino-1-hydroxy-3-octadecanone led to enhanced apoptosis in certain cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Neurodegenerative Diseases

Another study focused on neurodegenerative diseases, where alterations in sphingolipid metabolism have been implicated. The administration of this compound showed promise in restoring ceramide levels and improving neuronal survival rates in models of neurodegeneration.

The stability of 2S-amino-1-hydroxy-3-octadecanone is crucial for its effectiveness in laboratory settings. It is relatively stable when stored at -20°C but can degrade if exposed to higher temperatures or light. Its chemical reactivity includes:

- Oxidation : Can form corresponding ketones or aldehydes.

- Reduction : Can be reduced to corresponding alcohols.

- Substitution : The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

特性

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUPVZMHCVAKHG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。